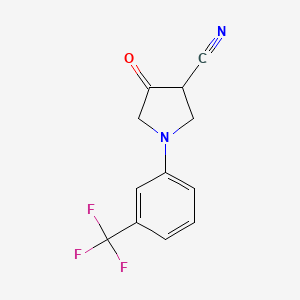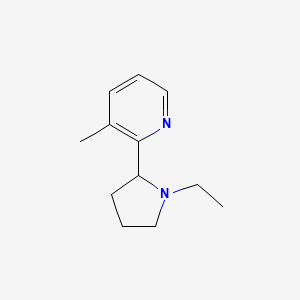
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring.
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-5-yl)methanone: This is a positional isomer with the amino group located at a different position on the pyrazole ring.
Uniqueness
The uniqueness of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C8H12N4O |
|---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11) |
InChI-Schlüssel |
PBTZZMOSROKNBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C(=O)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


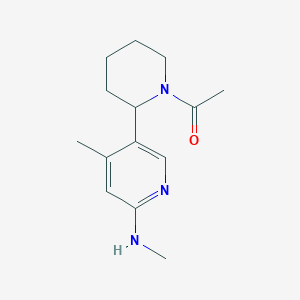
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)



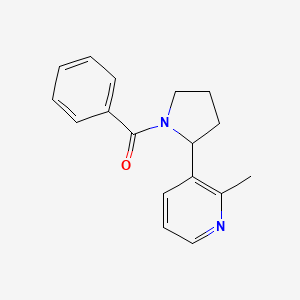
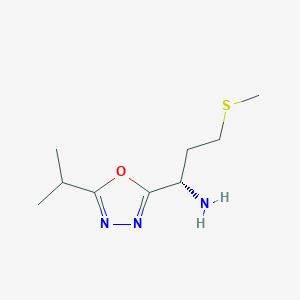



![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)
